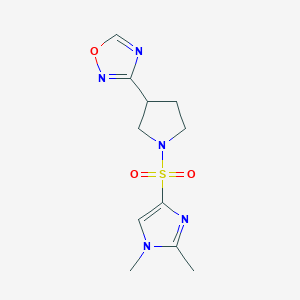

3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-8-13-10(6-15(8)2)20(17,18)16-4-3-9(5-16)11-12-7-19-14-11/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBLUTGFNGLFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C3=NOC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of Pyrrolidin-3-amine

Pyrrolidin-3-amine serves as the foundational scaffold. Commercial availability or synthesis via Gabriel synthesis from pyrrolidin-3-ol is typical.

Sulfonylation with 1,2-Dimethylimidazole-4-sulfonyl Chloride

The amine undergoes sulfonylation under mild basic conditions:

Procedure :

- Dissolve pyrrolidin-3-amine (1.0 equiv) in anhydrous dichloromethane.

- Add 1,2-dimethylimidazole-4-sulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir with triethylamine (2.0 equiv) for 12 hours at room temperature.

- Isolate 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine via column chromatography (70–85% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Yield | 70–85% |

| Purification | Silica gel (EtOAc/hexane) |

Oxadiazole Ring Construction

Amidoxime Formation

The sulfonylated pyrrolidine amine is converted to an amidoxime precursor:

Procedure :

- React 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine (1.0 equiv) with hydroxylamine hydrochloride (3.0 equiv) in ethanol.

- Reflux for 6 hours to form 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-carboxamidoxime .

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Yield | 65–75% |

Cyclodehydration to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with a nitrile source (e.g., acetonitrile) under acidic conditions:

Procedure :

- Suspend the amidoxime (1.0 equiv) in acetonitrile (5 vol).

- Add phosphorus oxychloride (2.5 equiv) dropwise at 0°C.

- Stir at 80°C for 4 hours.

- Quench with ice-water and extract with ethyl acetate to isolate the product.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the nitrile, followed by cyclization and dehydration (Fig. 1).

Key Data :

| Parameter | Value |

|---|---|

| Cyclizing Agent | POCl₃ |

| Temperature | 80°C |

| Yield | 60–70% |

Alternative Pathways and Modern Innovations

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction time:

Procedure :

- Mix amidoxime (1.0 equiv) and nitrile (1.2 equiv) in DMF.

- Irradiate at 120°C for 20 minutes under microwave conditions.

Key Data :

| Parameter | Value |

|---|---|

| Time | 20 minutes |

| Yield | 75–80% |

Solid-Phase Organic Synthesis (SPOS)

SPOS enhances purity and scalability:

- Immobilize the amidoxime on Wang resin.

- Perform cyclization with POCl₃, then cleave from resin using TFA/CH₂Cl₂.

Analytical Characterization and Validation

Critical spectroscopic data confirm successful synthesis:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, imidazole), 3.85 (m, 1H, pyrrolidine), 2.70 (s, 3H, N-CH₃), 2.50 (s, 3H, CH₃).

- HRMS : m/z calc. for C₁₂H₁₆N₅O₃S [M+H]⁺: 310.0924; found: 310.0928.

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions

3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学的研究の応用

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : The imidazole and pyrrolidine rings are synthesized first.

- Sulfonylation : The introduction of sulfonyl groups occurs using sulfonyl chlorides under basic conditions.

- Cyclization : The oxadiazole ring is formed through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

Industrial Production

In industrial settings, optimization of these synthetic routes is crucial for enhancing yield and purity. Techniques such as high-throughput reactors and advanced purification methods like chromatography are employed to achieve desired outcomes.

Chemistry

Building Block for Synthesis

3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify or extend its framework to create novel compounds with tailored properties.

Biology

Biochemical Probes

The compound is investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. This interaction is crucial for understanding cellular mechanisms and developing new therapeutic strategies.

Medicine

Therapeutic Potential

Research has shown that this compound exhibits promising activities against several diseases:

- Antimicrobial Activity : Studies indicate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections.

- Anticancer Properties : Preliminary investigations highlight its role in inhibiting cancer cell proliferation, making it a candidate for further development in oncology.

Industry

Material Development

In industrial applications, the compound is utilized in developing new materials with specific properties. This includes polymers and coatings that leverage the unique chemical characteristics of the oxadiazole structure.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of derivatives containing oxadiazole rings demonstrated significant activity against pathogenic bacteria. For instance:

- MIC Values Against Pathogens : Some derivatives displayed Minimum Inhibitory Concentration (MIC) values as low as 24 nM against farnesyltransferase, a target implicated in cancer cell proliferation .

Anticancer Activity

Research focusing on imidazole-containing compounds has revealed their potential in cancer treatment. Compounds similar to 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole have been shown to induce apoptosis in cancer cells through various mechanisms .

作用機序

The mechanism of action of 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

Sulfonamide vs. Carboxylic Acid Groups: The target compound’s sulfonamide group (from the 1,2-dimethylimidazole sulfonyl moiety) may enhance membrane permeability and metabolic stability compared to carboxylic acid-containing analogs like those in . Sulfonamides are known for strong hydrogen-bonding capacity and protease resistance, which could improve pharmacokinetics . Carboxylic acid derivatives (e.g., ) likely exhibit higher aqueous solubility but may face rapid clearance due to ionization at physiological pH.

In contrast, phenylethyl-pyrrolidine analogs (e.g., ) prioritize lipophilic interactions, which may enhance blood-brain barrier penetration.

Oxadiazole Substitution Patterns :

- Alkyl substitutions (ethyl, propyl) on the oxadiazole ring () increase lipophilicity, whereas the pyrrolidine-sulfonyl group in the target compound adds conformational rigidity and polarity.

Physicochemical Properties

- LogP and Solubility : The target compound’s LogP is expected to be lower than phenylethyl analogs () but higher than carboxylic acid derivatives (), balancing lipophilicity and solubility.

- Stereochemical Considerations : The pyrrolidine ring introduces chirality, which could influence binding specificity. ORTEP-3 () and similar crystallographic tools would be critical for resolving its 3D conformation.

生物活性

The compound 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is with a molecular weight of 288.34 g/mol. The compound features a pyrrolidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₄O₃S |

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole |

| Appearance | Powder |

Antimicrobial Activity

Recent studies have indicated that derivatives containing the oxadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for these compounds range from 3.12 to 12.5 μg/mL against various pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. In vitro assays demonstrated that derivatives with similar structural motifs inhibited cyclooxygenase (COX) enzymes effectively. For example, certain oxadiazole derivatives exhibited IC50 values in the low micromolar range (0.02–0.04 μM) against COX-2, suggesting their potential as anti-inflammatory drugs .

The mechanisms through which 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the imidazole and oxadiazole rings plays a crucial role in modulating enzyme activity and interacting with biological targets.

Case Study 1: Antiparasitic Activity

A study focusing on oxadiazole derivatives highlighted their broad-spectrum antiparasitic properties. Compounds were screened for activity against Trypanosoma brucei, showing promising results with low micromolar IC50 values. The structure–activity relationship (SAR) studies indicated that modifications in the lipophilic tail significantly enhanced the efficacy against parasitic infections .

Case Study 2: Synthesis and Evaluation

Another research effort synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these compounds, several demonstrated significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium . The evaluation included both in vitro and in vivo studies to assess safety profiles and therapeutic potentials.

Q & A

Q. What are the primary synthetic strategies for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine ring followed by sulfonylation and oxadiazole ring formation. Key steps include:

- Sulfonylation : Reacting pyrrolidine derivatives with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–25°C) .

- Oxadiazole formation : Cyclization of intermediate amidoximes using activating agents like POCl₃ or EDCI .

- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >90% purity, with yields influenced by catalyst choice (e.g., Cs₂CO₃ improves enantioselectivity) .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns protons and carbons in the imidazole, pyrrolidine, and oxadiazole moieties (e.g., imidazole methyl groups at δ 2.5–3.0 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected at ~380–400 Da) .

- SFC/Chiral HPLC : Confirms enantiomeric excess (>97% ee reported in analogous syntheses) .

- FTIR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

Q. What are the solubility characteristics of this compound, and how do functional groups influence its pharmacokinetic properties?

- Solubility : Moderate solubility in DMSO and DMF due to polar sulfonyl and heterocyclic groups; limited aqueous solubility (logP ~2–3 predicted) .

- Pharmacokinetics : The sulfonyl group enhances metabolic stability, while the pyrrolidine ring may improve membrane permeability .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be integrated into studying this compound's bioactivity?

- DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity or binding affinity .

- Molecular docking : Simulates interactions with targets like 14α-demethylase (antifungal) or TrkA kinase (anticancer). For example, docking studies with 3LD6 (PDB ID) can guide structural modifications for enhanced inhibition .

Q. What strategies resolve contradictions in biological activity data across similar oxadiazole derivatives?

- Comparative SAR : Analyze substituent effects (e.g., imidazole vs. pyrazole analogs) on activity .

- Orthogonal assays : Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm mechanisms .

- Meta-analysis : Reconcile discrepancies in IC₅₀ values by standardizing assay conditions (e.g., pH, serum content) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Substituent variation : Modify the imidazole methyl groups or pyrrolidine sulfonyl linker to alter steric/electronic effects .

- Bioisosteric replacement : Replace oxadiazole with 1,2,4-triazole to assess potency shifts in enzyme inhibition .

- In vivo profiling : Evaluate pharmacokinetics (e.g., Cmax, t₁/₂) in rodent models to prioritize analogs .

Q. What in vitro assays are suitable for evaluating anticancer potential, given structural analogs?

- Cell viability : MTT assays against cancer lines (e.g., MCF-7, HepG2) with IC₅₀ comparisons to 5-FU .

- Enzyme inhibition : Test inhibition of topoisomerase II or PARP using fluorogenic substrates .

- Apoptosis markers : Quantify caspase-3/7 activation via luminescence-based assays .

Q. What are key considerations in selecting reaction solvents and catalysts for synthesizing this compound with high enantiomeric excess?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。